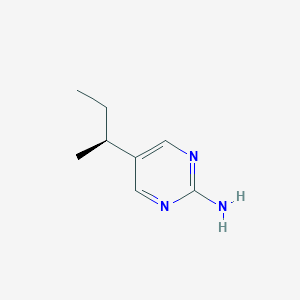

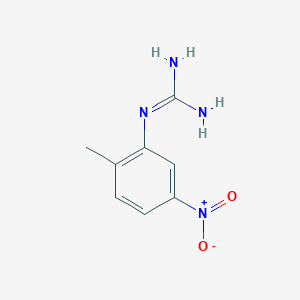

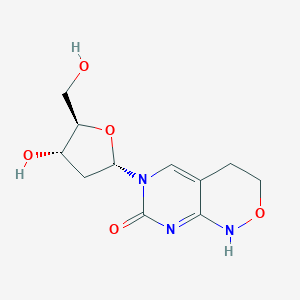

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Overview

Description

The compound (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is a versatile molecular scaffold that has been utilized in the synthesis of various molecular receptors. It is derived from benzene and can be prepared through a practical synthetic procedure that involves limited chromatography for purification .

Synthesis Analysis

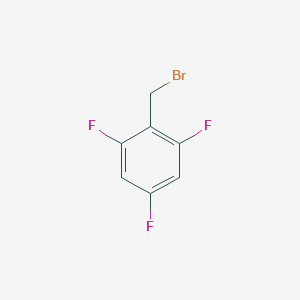

The synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which is closely related to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, is reported to start from benzene and proceed in four straightforward steps. The intermediates used in this process include 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives (halo = bromo and chloro) . This method provides a detailed and practical approach to synthesizing the compound, which is crucial for its application in further chemical studies and potential industrial applications.

Molecular Structure Analysis

While the exact molecular structure of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is not detailed in the provided papers, the related compound 2,4,6-trimethylbenzene-1,3,5-tris(methanaminium) 2,4,6-trimethylbenzene-1,3,5-triacetate has been studied. It forms a three-dimensional network of hydrogen bonds in its crystal structure, where each trication is coordinated with eight trianions, resembling the cesium chloride type structure . This information suggests that the compound of interest may also exhibit interesting structural properties that could be explored in further studies.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions specific to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. However, the synthesis process of its related compounds involves halogenated intermediates, which suggests that it may undergo similar reactions such as nucleophilic substitution or coupling reactions that are typical for halo-substituted aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine are not explicitly mentioned in the provided papers. However, the synthesis paper implies that the compound is stable enough to be isolated and purified, which indicates a degree of robustness in its physical properties. The related structures' ability to form crystalline networks through hydrogen bonding suggests that (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine may also exhibit similar solid-state properties, which could be relevant for its application in material science or molecular engineering.

Scientific Research Applications

Molecular Scaffold and Synthesis

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and related compounds have been used as scaffolds for various molecular receptors. The synthesis of these compounds from benzene involves straightforward steps and limited chromatography for purification, making them versatile molecular scaffolds (Wallace et al., 2005).

Supramolecular Templates

1,3,5-Triethylbenzenes are widely used as supramolecular templates to organize molecular-recognition elements. Their steric-gearing effect helps direct binding elements towards the central ring, enhancing binding affinity. This is compared to the 1,3,5-trimethylbenzene scaffold, which, despite lacking steric-gearing effects, also improves binding affinities of hosts (Wang & Hof, 2012).

Coordination Polymers and Metallogels

Compounds like 1,3,5-tris(nicotinamidomethyl)-2,4,6-triethylbenzene have been utilized in creating Ag(I) coordination polymers and coordination-polymer-based gels. These polymers and gels show potential for synthesizing silver nanoparticles (AgNPs), which can catalyze certain chemical reactions without external reducing agents (Paul, Sarkar, & Dastidar, 2015).

Photoluminescent Properties

A semi-rigid tripodal ligand, 1,1′,1′′-((2,4,6-triethylbenzene-1,3,5 triyl)tris(methylene))tris(pyridin-4(1H)-one), has been developed for assembling lanthanide metal–organic frameworks (Ln-MOFs) that exhibit unusual (10,3)-d net topology. These MOFs demonstrate bright luminescence with high efficiency, potentially useful in various applications (Yang et al., 2014).

Catalytic Applications

Tris-imidazolinium salts derived from 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene have shown efficiency in catalyzing Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. These compounds are especially efficient when used as in situ catalysts for such reactions (Türkmen, Can, & Çetinkaya, 2009).

Ion Selective Properties

Ionophores based on tripodal thiazole derivatives on benzene scaffolds, such as 1,3,5-tris(thiazolylcarbethoxy)-2,4,6-trimethylbenzene, have been developed for selective ion sensing. These compounds show potential in selectively responding to various cations like ammonium, potassium, and silver ions under specific pH conditions (Kim et al., 2007).

Safety And Hazards

properties

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPPHIBSRVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363684 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

CAS RN |

149525-65-5 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.